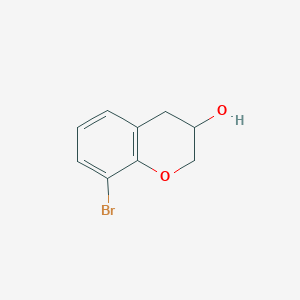

8-Bromochroman-3-ol

Description

8-Bromochroman-3-ol is a brominated derivative of chroman-3-ol, a bicyclic compound comprising a benzene ring fused to a dihydro-pyran ring. The bromine atom at position 8 introduces steric and electronic effects, altering reactivity and physicochemical properties compared to non-brominated analogs. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated chroman derivatives are explored for bioactivity .

Propriétés

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPMFKDQGCPGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-3-ol typically involves the bromination of chroman-3-ol. One common method is the electrophilic aromatic substitution reaction, where chroman-3-ol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group undergoes controlled oxidation to form ketones. This reaction typically employs pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C:

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | PCC | CH₂Cl₂, 0–25°C | 8-Bromochroman-3-one | 72–85% |

The reaction proceeds via a two-step mechanism: (1) formation of a chromate ester intermediate and (2) base-assisted β-hydrogen elimination. Steric hindrance from the fused chroman ring slows the reaction compared to simpler alcohols .

Nucleophilic Substitution

The bromine atom participates in SNAr (nucleophilic aromatic substitution) and aliphatic SN2 reactions. Key pathways include:

Aromatic Substitution

Reacts with strong nucleophiles (e.g., amines) under microwave irradiation (120°C, DMF):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | 120°C, DMF, MW | 8-(Piperidin-1-yl)chroman-3-ol | 63% |

Aliphatic Substitution

Bromine at position 8 undergoes SN2 displacement with soft nucleophiles (e.g., thiols) in polar aprotic solvents:

| Nucleophile | Reagent | Product | Selectivity |

|---|---|---|---|

| NaSH | DMSO, 80°C | 8-Mercaptochroman-3-ol | 91% (C8 position) |

Elimination Reactions

Base-induced dehydrohalogenation forms chromene derivatives. Using KOtBu in THF at reflux:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 66°C | 8-Bromochrom-2-en-3-ol | 78% |

This reaction follows an E2 mechanism, with anti-periplanar geometry between the β-hydrogen and bromine .

Protection/Deprotection of Hydroxyl Group

The hydroxyl group is protected as a silyl ether for multi-step syntheses:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| TBS | TBSCl, imidazole | CH₂Cl₂, 25°C | HF·pyridine, THF |

Protection enables functionalization of the bromine without alcohol interference .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, critical for pharmaceutical intermediates:

| Reaction Type | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | 8-Arylchroman-3-ol | 55–68% |

Optimized conditions use 2 mol% Pd catalyst and arylboronic acids with electron-donating groups .

Acid-Catalyzed Rearrangements

Under strong acids (H₂SO₄, 60°C), the compound undergoes ring contraction to form benzofuran derivatives:

| Acid | Temperature | Product | Major Pathway |

|---|---|---|---|

| H₂SO₄ | 60°C | 5-Bromo-2,3-dihydrobenzofuran-3-ol | Wagner-Meerwein shift |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 8-Bromochroman-3-ol is , with a molecular weight of approximately 229.07 g/mol. The compound is characterized by the presence of a bromine atom at the 8-position and a hydroxyl group at the 3-position of the chroman structure. This configuration imparts unique reactivity and biological properties, making it an interesting subject for research.

Pharmaceutical Development

This compound has shown potential as a lead compound in drug development targeting various diseases. Its structural features allow for interactions with biological macromolecules, providing insights into its mechanism of action. The compound's ability to form hydrogen bonds and halogen bonds enhances its binding affinity with proteins, enzymes, and receptors, which is crucial for therapeutic applications .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, a study reported an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction via reactive oxygen species (ROS) generation .

Case Study: Anticancer Properties

- Objective: Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings: Significant cytotoxicity was observed; apoptosis was linked to ROS generation and inhibition of the PI3K pathway.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using DPPH radical scavenging assays. Results indicated effective scavenging of free radicals, supporting its use as a natural antioxidant in therapeutic applications .

Case Study: Antioxidant Effects

- Objective: Assess antioxidant activity using DPPH assays.

- Findings: Demonstrated effective free radical scavenging activity.

Biological Activities

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by enhancing antioxidant enzyme activity |

| Anticancer | Induces apoptosis in cancer cells through PI3K inhibition |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production |

| Antimicrobial | Exhibits inhibitory effects against certain bacteria and fungi |

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its bromine atom allows for various substitution reactions, leading to the synthesis of more complex organic molecules. The compound's synthetic accessibility facilitates modifications to create analogs with varied properties, enhancing its utility in research .

Mécanisme D'action

The mechanism of action of 8-Bromochroman-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 8-Bromochroman-3-ol with structurally or functionally related compounds, emphasizing molecular properties, synthetic utility, and applications:

Key Observations:

Functional Group Influence: The hydroxyl group in this compound enhances polarity compared to its ketone analog (8-Bromo-3-chromanone), making it more suitable for interactions in biological systems .

Synthetic Utility: this compound may serve as a precursor for Suzuki-Miyaura couplings, leveraging the bromine atom for cross-coupling reactions—a strategy validated in related brominated chromanones . Unlike (R)-Chroman-3-amine HCl, which is used in asymmetric synthesis due to its chiral center, this compound’s stereochemical role remains unexplored in the provided evidence .

Biological Relevance: Brominated isoquinoline derivatives (e.g., 8-Bromoisoquinolin-3-ol) exhibit kinase inhibitory activity, suggesting that this compound could be modified for similar targets . The acidic -COOH group in 3-Bromo-4-formylbenzoic acid enables distinct reactivity (e.g., peptide coupling) absent in this compound .

Research Findings and Limitations

- Synthetic Challenges: Bromination at position 8 of chroman-3-ol requires precise electrophilic conditions to avoid ring-opening or over-bromination, as seen in related chromanone syntheses .

- Biological Data Gap: No direct studies on this compound’s bioactivity were found in the evidence.

- Thermodynamic Stability : Chroman-3-ol derivatives generally exhibit higher thermal stability than their open-chain counterparts due to ring strain minimization, though bromine may reduce this stability slightly .

Activité Biologique

8-Bromochroman-3-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

This compound, with the chemical formula CHBrO, features a bromine atom substituted at the 8-position of the chroman ring and a hydroxyl group at the 3-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties. In a study evaluating various compounds' radical scavenging abilities using the DPPH assay, this compound demonstrated effective inhibition of DPPH radicals, comparable to vitamin C. The IC value for this compound was determined to be approximately 202.20 µM, indicating its potential as a natural antioxidant agent .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that this compound could significantly reduce cell viability with IC values in the low micromolar range (approximately 45–97 nM) .

Antimicrobial Effects

The antimicrobial properties of this compound have also been documented. It exhibits activity against a range of pathogens, including bacteria and fungi. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications in substituents on the chroman ring can enhance or diminish its biological efficacy. For example, increasing lipophilicity through additional bromination or hydroxylation has been correlated with improved antioxidant and anticancer activities .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of several chroman derivatives, including this compound. The results showed that compounds with multiple hydroxyl groups exhibited enhanced radical scavenging activities. The study concluded that structural modifications could lead to more potent antioxidants .

Anticancer Activity Assessment

In another investigation focused on the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies suggested that this compound binds effectively to key proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Data Summary

| Biological Activity | IC Value | Mechanism of Action |

|---|---|---|

| Antioxidant | ~202.20 µM | Radical scavenging |

| Anticancer (MCF-7) | 45–97 nM | Induces apoptosis |

| Antimicrobial | Varies | Disruption of cell membranes |

Q & A

Q. Characterization :

- NMR : and NMR to confirm bromine substitution patterns (e.g., deshielding of adjacent protons) .

- HPLC/MS : Purity assessment and molecular ion verification .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

Discrepancies in spectral data often arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Cross-validation : Use multiple techniques (e.g., IR, HMBC) to confirm structural assignments .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify anomalies .

- Reproducibility : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While specific SDS data for this compound is limited, guidelines for analogous brominated compounds apply:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

Key strategies include:

- Temperature control : Lower temperatures () reduce radical side reactions in bromination .

- Catalyst screening : Test Lewis acids (e.g., ) to enhance regioselectivity .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Basic: What analytical techniques are critical for assessing the purity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (e.g., ) to quantify impurities .

- Melting point analysis : Compare observed mp with literature values (if available) .

- Elemental analysis : Confirm Br content via combustion analysis .

Advanced: How should researchers address conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

- Meta-analysis : Systematically compare reaction parameters (e.g., catalysts, solvents) across studies to identify trends .

- Mechanistic studies : Use kinetic isotope effects or Hammett plots to elucidate electronic influences on reactivity .

- Collaborative verification : Reproduce disputed experiments in independent labs to validate results .

Basic: What are the best practices for sourcing credible literature on this compound?

- Database selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed articles .

- Citation chaining : Track references in primary articles (e.g., synthesis protocols in J. Org. Chem.) .

- Avoid unreliable sources : Exclude non-peer-reviewed platforms like .

Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?

- Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., enzymes) .

- QSAR modeling : Corrogate substituent effects (e.g., Br position) with bioactivity data from public repositories like ChEMBL .

- ADMET prediction : Assess pharmacokinetic properties (e.g., logP) using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.